tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate
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Overview
Description
tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate: is an organic compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a cyclobutyl ring with a hydroxyethyl substituent. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-hydroxyethyl)cyclobutylamine under appropriate reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclobutyl ring provides structural stability . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-(2-hydroxyethyl)carbamate: This compound has a similar structure but lacks the cyclobutyl ring.
tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate: This compound has a hydroxymethyl group instead of a hydroxyethyl group.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-hydroxyethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-9-12(7-8-14)5-4-6-12/h14H,4-9H2,1-3H3,(H,13,15) |
InChI Key |
XRRWKCGGNVLPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CCO |
Origin of Product |
United States |
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